Cas no 1890308-93-6 ({8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride)

{8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride 化学的及び物理的性質
名前と識別子
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- 8-AZABICYCLO[3.2.1]OCTAN-3-YLMETHANOL HYDROCHLORIDE
- {8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride
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- インチ: InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H
- InChIKey: KBDRFDLINZOCBD-UHFFFAOYSA-N
- SMILES: C1CC2CC(CC1N2)CO.Cl
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
{8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1268214-2500mg |
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride |
1890308-93-6 | 2500mg |
$2563.0 | 2023-10-02 | ||
Enamine | EN300-1268214-5000mg |
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride |
1890308-93-6 | 5000mg |
$5066.0 | 2023-10-02 | ||
Enamine | EN300-1268214-50mg |
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride |
1890308-93-6 | 50mg |
$285.0 | 2023-10-02 | ||
Enamine | EN300-1268214-1000mg |
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride |
1890308-93-6 | 1000mg |
$1221.0 | 2023-10-02 | ||
Enamine | EN300-1268214-10000mg |
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride |
1890308-93-6 | 10000mg |
$9887.0 | 2023-10-02 | ||
Enamine | EN300-1268214-250mg |
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride |
1890308-93-6 | 250mg |
$605.0 | 2023-10-02 | ||
Enamine | EN300-1268214-500mg |
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride |
1890308-93-6 | 500mg |
$952.0 | 2023-10-02 | ||
Enamine | EN300-1268214-1.0g |
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride |
1890308-93-6 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1268214-100mg |
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride |
1890308-93-6 | 100mg |
$423.0 | 2023-10-02 |
{8-azabicyclo3.2.1octan-3-yl}methanol hydrochloride 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
{8-azabicyclo3.2.1octan-3-yl}methanol hydrochlorideに関する追加情報
Comprehensive Overview of {8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride (CAS No. 1890308-93-6)
{8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride is a bicyclic organic compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring an 8-azabicyclo[3.2.1]octane core, makes it a valuable intermediate for synthesizing bioactive molecules. The compound's CAS No. 1890308-93-6 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.
In recent years, the demand for 8-azabicyclo[3.2.1]octane derivatives has surged due to their applications in drug discovery, particularly in targeting neurological and metabolic disorders. The hydrochloride salt form enhances solubility and stability, making it preferable for formulation studies. Researchers are increasingly exploring its role in modulating G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their involvement in diseases like Parkinson's and diabetes.
The synthesis of {8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride involves multi-step organic reactions, often starting from tropinone or related precursors. Its methanol functional group allows for further derivatization, enabling the creation of libraries for high-throughput screening. This aligns with the growing trend of fragment-based drug design (FBDD), a strategy frequently searched in AI-driven drug development platforms.
Analytical characterization of this compound typically employs NMR spectroscopy, mass spectrometry, and HPLC purity testing—techniques commonly queried by quality control specialists. The azabicyclo scaffold's rigidity also attracts interest in computational chemistry, where molecular docking studies predict its interactions with biological targets. Such applications resonate with the rising popularity of AI-assisted molecular modeling tools in academic and industrial labs.
From a regulatory perspective, proper handling of {8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride requires standard laboratory safety protocols. While not classified as hazardous under major chemical inventories, its hydrochloride nature warrants pH-neutral disposal methods—a concern frequently raised in green chemistry forums. The compound's stability data (often searched alongside CAS 1890308-93-6) suggests storage in cool, dry conditions to prevent degradation.
Market analysts note increasing patent filings involving 8-azabicyclo[3.2.1]octane scaffolds, reflecting their therapeutic potential. Pharmaceutical companies are particularly interested in their blood-brain barrier permeability—a trending search term in neuropharmacology circles. The methanol hydrochloride derivative's logP value makes it a candidate for optimizing CNS drug candidates, a key focus area in 2023's drug development pipelines.
In conclusion, {8-azabicyclo[3.2.1]octan-3-yl}methanol hydrochloride represents a versatile building block bridging medicinal chemistry and material science. Its CAS No. 1890308-93-6 ensures traceability across research databases, while its structural features align with cutting-edge trends like covalent inhibitor design and PROTAC technology. As synthetic methodologies advance, this compound will likely see expanded applications in addressing unmet medical needs.
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